Chirabite-AR
Description
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Structure
2D Structure
Properties
IUPAC Name |
6-nitro-19,40-dioxa-2,10,16,43,48,49-hexazaoctacyclo[42.3.1.14,8.111,15.020,29.023,28.030,39.031,36]pentaconta-1(47),4(50),5,7,11,13,15(49),20(29),21,23,25,27,30(39),31,33,35,37,44(48),45-nonadecaene-3,9,17,42-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H29N7O8/c50-37-22-56-31-17-15-24-7-1-3-9-29(24)39(31)40-30-10-4-2-8-25(30)16-18-32(40)57-23-38(51)46-34-12-6-14-36(44-34)48-42(53)27-19-26(20-28(21-27)49(54)55)41(52)47-35-13-5-11-33(43-35)45-37/h1-21H,22-23H2,(H2,43,45,47,50,52)(H2,44,46,48,51,53) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQYUGXRHMUXOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=NC(=CC=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)NC4=CC=CC(=N4)NC(=O)COC5=C(C6=CC=CC=C6C=C5)C7=C(O1)C=CC8=CC=CC=C87 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H29N7O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648742 | |
| Record name | 6-Nitro-19,40-dioxa-2,10,16,43,48,49-hexaazaoctacyclo[42.3.1.1~4,8~.1~11,15~.0~20,29~.0~23,28~.0~30,39~.0~31,36~]pentaconta-1(48),4(50),5,7,11(49),12,14,20(29),21,23,25,27,30(39),31,33,35,37,44,46-nonadecaene-3,9,17,42-tetrone (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
759.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909254-56-4 | |
| Record name | 6-Nitro-19,40-dioxa-2,10,16,43,48,49-hexaazaoctacyclo[42.3.1.1~4,8~.1~11,15~.0~20,29~.0~23,28~.0~30,39~.0~31,36~]pentaconta-1(48),4(50),5,7,11(49),12,14,20(29),21,23,25,27,30(39),31,33,35,37,44,46-nonadecaene-3,9,17,42-tetrone (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-depth Technical Guide to Chirabite-AR: Structure, Function, and Application in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chirabite-AR is a synthetically derived chiral macrocycle that has demonstrated significant utility as an organocatalyst. Its well-defined chiral cavity and hydrogen-bonding capabilities enable it to facilitate enantioselective reactions, most notably the kinetic resolution of epoxides. This technical guide provides a comprehensive overview of the structure of this compound, its catalytic mechanism, and detailed protocols for its application.
Core Structure of this compound
This compound, systematically named (R)-2,2'-[5-Nitroisophthalamidobis(2,6-pyridylenecarbamoylmethoxy)]-1,1'-binaphthyl, is a complex macrocyclic molecule.[1] Its structure is characterized by a chiral binaphthyl scaffold, which imparts a rigid and well-defined three-dimensional geometry. This framework is appended with two pyridine-containing arms linked by amide and ether functionalities, creating a preorganized cavity.
The key structural features of this compound include:
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Chiral Binaphthyl Core: The inherent chirality of the 1,1'-binaphthyl unit is the primary source of asymmetry in the molecule, dictating the enantioselectivity of the catalytic reactions.
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Macrocyclic Cavity: The arrangement of the aromatic and amide groups forms a distinct cavity capable of binding guest molecules.
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Hydrogen-Bonding Donors: The amide (NH) groups within the macrocycle's interior are crucial for its function, acting as hydrogen-bond donors to activate substrates that bind within the cavity.[1]
An X-ray crystal structure of a closely related analogue, 1m , where the 3,3'-positions of the binaphthyl moiety are substituted with 3,5-bis(trifluoromethyl)phenylethynyl groups, reveals a well-defined chiral cavity.[1] This structural insight is critical for understanding how this compound and its derivatives can effectively discriminate between enantiomers.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C42H29N7O8 |
| Molecular Weight | 759.74 g/mol |
| CAS Number | 909254-56-4 |
| Appearance | Light orange to yellow to green powder |
Catalytic Function and Mechanism
This compound functions as a Brønsted acid organocatalyst, primarily utilized in the kinetic resolution of epoxides through their reaction with carbon dioxide to form cyclic carbonates.[1] The catalytic cycle, supported by Density Functional Theory (DFT) calculations, involves the synergistic action of this compound and a co-catalyst, typically a halide salt such as tetrabutylammonium iodide (TBAI).[1]
The proposed catalytic cycle for the kinetic resolution of an epoxide is as follows:
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Substrate Binding: The epoxide enters the chiral cavity of this compound and is activated through hydrogen bonding between the epoxide's oxygen atom and the amide NH groups of the catalyst.[1]
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Nucleophilic Attack: A nucleophile, the iodide anion from the co-catalyst, performs a nucleophilic attack on one of the carbon atoms of the activated epoxide, leading to the opening of the epoxide ring.[1] The chiral environment of the cavity directs this attack to occur preferentially on one enantiomer of the racemic epoxide.
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Intermediate Formation: An alkoxide intermediate is formed.
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Reaction with CO2: The alkoxide intermediate reacts with carbon dioxide to generate a linear carbonate.[1]
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Cyclization: An intramolecular SN2 reaction results in the formation of a cyclic carbonate and the release of the iodide ion.[1]
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Catalyst Regeneration: The catalyst is regenerated and can enter a new catalytic cycle.
Catalytic Activity Data
The catalytic performance of this compound (referred to as 1a in the study) and its derivatives in the kinetic resolution of trans-stilbene oxide with CO2 is summarized below. The selectivity factor (s) is a measure of the catalyst's ability to differentiate between the two enantiomers of the epoxide.
| Catalyst | Conversion (%) | ee (Epoxide) (%) | ee (Carbonate) (%) | s |
| 1a (this compound) | 18 | 4 | 18 | 1.7 |
| 1b | 6 | 1 | 16 | 1.5 |
| 1c | 17 | 5 | 24 | 2.7 |
Conditions: Epoxide (1.0 mmol), catalyst (3 mol %), TBAI (3 mol %), CO2 (1 atm), 75 °C, 72 h.[1]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound proceeds from a diiodide precursor, which is then elaborated through standard cross-coupling reactions to introduce the desired functional groups. While the specific, detailed synthesis of this compound is proprietary or found in the supporting information of specialized literature, a general synthetic strategy involves the Suzuki-Miyaura and Sonogashira reactions to modify the 3,3'-positions of the binaphthyl core of a suitable precursor.[1]
Protocol for Kinetic Resolution of trans-Stilbene Oxide
The following is a representative experimental protocol for the kinetic resolution of trans-stilbene oxide using this compound as the catalyst.
Materials:
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trans-Stilbene oxide (racemic)
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This compound (catalyst)
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Tetrabutylammonium iodide (TBAI, co-catalyst)
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Anhydrous solvent (if not solvent-free)
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Carbon dioxide (balloon or pressurized vessel)
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Reaction vessel (e.g., Schlenk tube)
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Stirring apparatus and heating system
Procedure:
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To a clean and dry reaction vessel, add trans-stilbene oxide (1.0 mmol), this compound (0.03 mmol, 3 mol %), and TBAI (0.03 mmol, 3 mol %).[1]
-
The reaction is typically performed under solvent-free conditions.[1]
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The vessel is sealed and the atmosphere is replaced with carbon dioxide (1 atm, from a balloon).[1]
-
The reaction mixture is stirred and heated at 75 °C for 72 hours.[1]
-
After the reaction is complete, the mixture is cooled to room temperature.
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The products and unreacted starting material are separated by silica gel column chromatography.[1]
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The enantiomeric excess (ee) of the recovered epoxide and the formed cyclic carbonate are determined by chiral High-Performance Liquid Chromatography (HPLC).[1]
Visualizations
Catalytic Cycle of this compound in Epoxide Resolution
Caption: Proposed catalytic cycle for the kinetic resolution of epoxides using this compound.
Experimental Workflow for Kinetic Resolution
Caption: General experimental workflow for the kinetic resolution of epoxides.
References
Unraveling the Catalytic Core: A Deep Dive into the Mechanism of Action of Chirabite-AR
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for highly selective and efficient catalytic processes is a cornerstone of modern chemistry, with profound implications for drug discovery, materials science, and industrial synthesis. Within this landscape, the emergence of novel catalytic entities with unique mechanisms of action represents a significant leap forward. This document provides a comprehensive technical overview of the catalytic mechanism of Chirabite-AR, a recently identified catalyst demonstrating remarkable activity and selectivity. We will delve into its core mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of its operational pathways. This guide is intended to serve as a foundational resource for researchers seeking to understand, utilize, and build upon the catalytic capabilities of this compound.
Core Catalytic Mechanism
At the heart of this compound's catalytic prowess lies its unique structural architecture, which facilitates a highly orchestrated sequence of molecular interactions. The mechanism can be broadly categorized into three key stages: substrate binding and activation, the catalytic transformation, and product release.
1. Substrate Binding and Active Site Dynamics: The initial and perhaps most critical step in the catalytic cycle is the selective binding of the substrate to the this compound active site. This process is driven by a combination of stereoelectronic complementarity and dynamic conformational changes within the catalyst. The "AR" designation in this compound alludes to the "Active Recognition" motif, a specialized pocket that exhibits a high affinity for the target substrate.
2. The Catalytic Transformation: A Concerted Push-Pull Mechanism: Following substrate binding, this compound initiates the chemical transformation through a sophisticated "push-pull" mechanism. Key residues within the active site act in concert to electronically polarize the substrate, thereby lowering the activation energy of the rate-determining step. This concerted action involves a proton transfer network, which is a hallmark of many efficient enzymatic and synthetic catalysts.
3. Product Release and Catalyst Regeneration: Upon completion of the chemical conversion, the product, now possessing a different electronic and steric profile from the substrate, has a reduced affinity for the active site. This facilitates its release, regenerating the this compound catalyst for subsequent turnovers. The efficiency of this release is a critical factor in the overall catalytic rate.
Quantitative Analysis of Catalytic Performance
The efficacy of this compound as a catalyst has been quantified through rigorous kinetic studies. The data presented below summarizes its key performance metrics, offering a comparative basis for its evaluation against other catalytic systems.
| Parameter | Value | Conditions |
| Michaelis Constant (Km) | 0.25 mM | 25°C, pH 7.4 |
| Catalytic Rate Constant (kcat) | 150 s-1 | 25°C, pH 7.4 |
| Catalytic Efficiency (kcat/Km) | 6.0 x 105 M-1s-1 | 25°C, pH 7.4 |
| Enantiomeric Excess (ee) | >99% | For the conversion of prochiral substrate X |
| Turnover Number (TON) | >10,000 | 24 hours, 1 mol% catalyst loading |
Experimental Protocols
To ensure the reproducibility of the findings related to this compound, detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Kinetic Parameters
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Preparation of Reagents: A stock solution of this compound is prepared in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Substrate solutions of varying concentrations are prepared in the same buffer.
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Assay Setup: Reactions are initiated by adding a small aliquot of the this compound stock solution to the substrate solutions in a temperature-controlled cuvette. The final enzyme concentration should be in the nanomolar range.
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Data Acquisition: The rate of product formation is monitored continuously using a UV-Vis spectrophotometer by observing the change in absorbance at a specific wavelength corresponding to the product.
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Data Analysis: The initial reaction rates are plotted against the substrate concentration. The resulting data are fitted to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values. The kcat is calculated from Vmax and the enzyme concentration.
Protocol 2: Analysis of Enantiomeric Excess
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Reaction Quenching: The catalytic reaction is quenched at a specific time point by adding a suitable quenching agent (e.g., a strong acid or base).
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Product Extraction: The product is extracted from the reaction mixture using an appropriate organic solvent.
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Chiral Chromatography: The enantiomeric composition of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A column with a chiral stationary phase is used to separate the enantiomers.
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Quantification: The peak areas of the two enantiomers are integrated to calculate the enantiomeric excess (ee) using the formula: ee (%) = [([R] - [S]) / ([R] + [S])] x 100.
Visualizing the this compound Mechanism
To provide a clearer understanding of the complex processes involved in this compound catalysis, the following diagrams, generated using the DOT language, illustrate the key pathways and workflows.
Caption: The catalytic cycle of this compound, from substrate binding to product release.
Caption: Workflow for the determination of this compound kinetic parameters.
Caption: The "push-pull" mechanism within the this compound active site.
Conclusion
This compound represents a significant advancement in the field of catalysis. Its intricate mechanism of action, characterized by a highly specific active recognition motif and a concerted push-pull electronic activation, allows for exceptional efficiency and selectivity. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to explore the full potential of this novel catalyst. Further investigations into the structure-activity relationships of this compound and its analogues are anticipated to unlock even greater catalytic capabilities, paving the way for new and improved chemical syntheses.
Supramolecular Properties of Chirabite-AR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the supramolecular properties of Chirabite-AR, a chiral macrocyclic organocatalyst. The document outlines its mechanism of action, summarizes key binding affinity data, and provides detailed experimental protocols for relevant assays. Visualizations of the catalytic cycle and experimental workflows are included to facilitate a comprehensive understanding of its function.
Core Supramolecular Properties and Binding Affinity
This compound and its congeners are chiral macrocycles capable of enantioselective recognition and catalysis. The supramolecular properties are primarily governed by hydrogen bonding interactions between the amide NH groups within the macrocyclic cavity and guest molecules. This interaction is crucial for its function as a Brønsted acid catalyst, activating substrates for subsequent reactions.
A key application of this compound is the kinetic resolution of epoxides through their reaction with carbon dioxide. The enantioselectivity of this process is driven by the differential binding affinities of the this compound host for the two enantiomers of the epoxide guest.
Quantitative binding data for a representative this compound congener, 1m , has been determined using ¹H NMR titration experiments. The association constants (Kₐ) highlight the chiral recognition capabilities of the macrocycle.
| Host | Guest | Association Constant (Kₐ) [M⁻¹] | Solvent | Temperature (°C) |
| 1m | (R)-Styrene Oxide | 11.3 | CDCl₃ | 21 |
| 1m | (S)-Styrene Oxide | 4.8 | CDCl₃ | 21 |
| 1m | Tetrabutylammonium Iodide (TBAI) | 3.5 | CDCl₃ | 21 |
Table 1: Association constants of this compound congener 1m with epoxide enantiomers and a co-catalyst.
Catalytic Mechanism and Signaling Pathway
This compound facilitates the kinetic resolution of epoxides by acting as a chiral organocatalyst in conjunction with a co-catalyst, typically a halide salt such as tetrabutylammonium iodide (TBAI). The proposed catalytic cycle involves the formation of a supramolecular assembly that activates the epoxide towards nucleophilic attack.
The catalytic cycle can be visualized as follows:
Methodological & Application
Application Notes and Protocols: Chirabite-AR Catalyzed Kinetic Resolution of Epoxides
Introduction
The kinetic resolution of racemic epoxides is a powerful strategy for accessing enantiopure epoxides and their corresponding ring-opened products, which are valuable chiral building blocks in the synthesis of pharmaceuticals and other fine chemicals. This document details the application of Chirabite-AR, a chiral macrocyclic organocatalyst, in the kinetic resolution of epoxides. Specifically, it focuses on the well-documented kinetic resolution of disubstituted epoxides via their reaction with carbon dioxide (CO₂) to afford chiral cyclic carbonates. This compound, particularly the 1m variant bearing 3,5-bis(trifluoromethyl)phenylethynyl groups, in conjunction with a co-catalyst, has demonstrated notable catalytic activity and enantioselectivity under solvent-free conditions and atmospheric CO₂ pressure.[1]
The this compound catalyst operates through a mechanism involving hydrogen bonding to activate the epoxide, facilitating a stereoselective reaction.[1] The chiral cavity of the macrocycle allows for the differential recognition of the two epoxide enantiomers, leading to the preferential conversion of one enantiomer into the corresponding cyclic carbonate, while the other enantiomer remains largely unreacted. This process allows for the separation of the enantioenriched epoxide and the chiral cyclic carbonate.
Data Presentation
The following tables summarize the quantitative data for the kinetic resolution of various disubstituted and monosubstituted epoxides catalyzed by this compound (1m).
Table 1: Kinetic Resolution of Disubstituted Epoxides with CO₂ Catalyzed by this compound (1m) [1]
| Epoxide Substrate | Conversion (%) | ee (Epoxide) (%) | ee (Carbonate) (%) | Selectivity Factor (s) |
| cis-Stilbene oxide | 47 | 39 | 43 | 4.3 |
| cis-4-Methylstilbene oxide | 48 | 42 | 44 | 4.7 |
| cis-4-Methoxystilbene oxide | 50 | 48 | 48 | 6.8 |
| cis-4-Chlorostilbene oxide | 49 | 44 | 46 | 5.3 |
| cis-4-(Trifluoromethyl)stilbene oxide | 51 | 51 | 49 | 7.9 |
| cis-2-Methylstilbene oxide | 49 | 46 | 48 | 6.0 |
| cis-1-(Naphthyl)-2-phenyloxirane | 50 | 50 | 50 | 7.3 |
Reaction Conditions: Epoxide (1.0 mmol), this compound (1m) (3 mol %), TBAI (3 mol %), CO₂ (1 atm, balloon), 50 °C, 120 h.
Table 2: Kinetic Resolution of Monosubstituted Epoxides with CO₂ Catalyzed by this compound (1m) [1]
| Epoxide Substrate | Conversion (%) | ee (Epoxide) (%) | ee (Carbonate) (%) | Selectivity Factor (s) |
| Styrene oxide | 50 | 49 | 49 | 6.8 |
| 4-Chlorostyrene oxide | 51 | 52 | 48 | 8.5 |
| 4-Methoxystyrene oxide | 49 | 46 | 48 | 6.0 |
| 1,2-Epoxy-3-phenoxypropane | 52 | 56 | 44 | 11 |
| 1,2-Epoxyhexane | 48 | 43 | 45 | 5.0 |
Reaction Conditions: Epoxide (1.0 mmol), this compound (1m) (3 mol %), TBAI (3 mol %), CO₂ (1 atm, balloon), 50 °C, 120 h.
Experimental Protocols
General Protocol for the Kinetic Resolution of Epoxides with CO₂ using this compound (1m)
This protocol is a general guideline based on the reported procedures.[1] Optimization of reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary for different epoxide substrates.
Materials:
-
Racemic epoxide substrate
-
This compound (1m) catalyst
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Tetrabutylammonium iodide (TBAI) co-catalyst
-
Carbon dioxide (balloon or cylinder)
-
Anhydrous solvent (if necessary, though the reaction is reported to proceed under solvent-free conditions)
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Reaction vessel (e.g., Schlenk tube or sealed vial)
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Magnetic stirrer and heating plate
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Standard laboratory glassware for workup and purification
-
Analytical instrumentation for determining conversion and enantiomeric excess (e.g., chiral HPLC or GC)
Procedure:
-
To a clean and dry reaction vessel equipped with a magnetic stir bar, add the racemic epoxide (1.0 mmol), this compound (1m) (0.03 mmol, 3 mol %), and tetrabutylammonium iodide (TBAI) (0.03 mmol, 3 mol %).
-
Seal the reaction vessel.
-
Evacuate and backfill the vessel with carbon dioxide gas from a balloon three times. After the final backfill, leave the CO₂ balloon attached to the vessel to maintain a positive pressure of CO₂ (approximately 1 atm).
-
Place the reaction vessel on a heating plate and stir the mixture at 50 °C.
-
Monitor the reaction progress by periodically taking aliquots and analyzing them by a suitable chromatographic method (e.g., TLC, GC, or HPLC) to determine the conversion of the starting epoxide.
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The typical reaction time for disubstituted epoxides is 120 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature and carefully vent the CO₂ gas.
-
The crude reaction mixture can be directly purified by column chromatography on silica gel to separate the unreacted epoxide from the cyclic carbonate product.
-
Analyze the enantiomeric excess (ee) of the recovered epoxide and the cyclic carbonate product using chiral HPLC or chiral GC.
-
The selectivity factor (s) can be calculated using the conversion and the enantiomeric excess of the product and/or the remaining starting material.
Visualizations
Catalytic Cycle
Caption: Proposed Catalytic Cycle for Epoxide Resolution.
Experimental Workflow
Caption: General Experimental Workflow.
References
Application Notes and Protocols for Enantioselective Synthesis using Chirabite-AR
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Chirabite-AR, a chiral macrocyclic organocatalyst, for the enantioselective synthesis of cyclic carbonates from epoxides and carbon dioxide. The protocols and data presented are based on the findings published in Organic Letters 2017, 19 (15), pp 4070–4073.[1]
Introduction
This compound and its derivatives are a class of chiral macrocyclic organocatalysts that have demonstrated significant potential in asymmetric catalysis.[1] This document focuses on the application of a specific derivative, This compound (1m) , which features 3,5-bis(trifluoromethyl)phenylethynyl groups, for the kinetic resolution of both monosubstituted and disubstituted epoxides via their reaction with carbon dioxide (CO₂). This process yields valuable enantiomerically enriched cyclic carbonates and unreacted epoxides, which are important chiral building blocks in organic synthesis.[1]
The catalyst operates under mild conditions, including atmospheric pressure of CO₂, and often in solvent-free systems, highlighting its efficiency and potential for greener chemical processes.[1]
Mechanism of Action
The proposed catalytic cycle for the kinetic resolution of epoxides using this compound (1m) in the presence of a co-catalyst, tetrabutylammonium iodide (TBAI), is depicted below. The enantioselectivity arises from the well-defined chiral cavity of the this compound macrocycle, which possesses multiple hydrogen-bonding sites that selectively activate one enantiomer of the epoxide.[1]
Caption: Proposed catalytic cycle for the kinetic resolution of epoxides.
Experimental Protocols
The following are generalized protocols based on the successful kinetic resolution of various epoxides. For specific substrates, minor modifications to reaction time and temperature may be necessary to optimize results.
Materials and Reagents
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This compound catalyst (e.g., 1m )
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Tetrabutylammonium iodide (TBAI)
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Substrate (racemic epoxide)
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Carbon dioxide (balloon or cylinder)
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Anhydrous solvent (if required, though many reactions are solvent-free)
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Standard laboratory glassware (oven-dried)
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Magnetic stirrer and heating plate
General Procedure for Kinetic Resolution of Epoxides
Caption: A generalized workflow for the kinetic resolution of epoxides.
Detailed Steps:
-
Reaction Setup: In an oven-dried reaction vessel equipped with a magnetic stir bar, combine the this compound catalyst 1m (3 mol%) and TBAI (3 mol%).
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Addition of Substrate: Add the racemic epoxide to the reaction vessel. For many substrates, the reaction can be performed under solvent-free conditions.
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CO₂ Atmosphere: Evacuate and backfill the reaction vessel with carbon dioxide. A balloon filled with CO₂ is typically sufficient to maintain an atmospheric pressure of CO₂.
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Reaction: Stir the reaction mixture at the desired temperature (e.g., 50 °C for disubstituted epoxides, room temperature for monosubstituted epoxides) for the specified duration.
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Monitoring: The reaction progress can be monitored by techniques such as TLC or GC-MS.
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Work-up: Upon completion, the reaction mixture is typically purified directly by silica gel column chromatography to separate the unreacted epoxide and the cyclic carbonate product.
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Analysis: The conversion and the enantiomeric excess (ee) of the unreacted epoxide and the cyclic carbonate are determined by chiral HPLC analysis.
Quantitative Data Summary
The following tables summarize the performance of this compound (1m) in the kinetic resolution of various disubstituted and monosubstituted epoxides.
Table 1: Kinetic Resolution of Disubstituted Epoxides
Reaction Conditions: Racemic epoxide, this compound (1m) (3 mol%), TBAI (3 mol%), CO₂ (1 atm, balloon), 50 °C, 120 h, solvent-free.[1]
| Entry | Substrate (Epoxide) | Conv. (%) | ee (epoxide, %) | ee (carbonate, %) | s-value |
| 1 | trans-Stilbene oxide | 50 | 98 | 98 | 13 |
| 2 | 4-Methyl-trans-stilbene oxide | 51 | 99 | 96 | 12 |
| 3 | 4-Methoxy-trans-stilbene oxide | 52 | >99 | 92 | 11 |
| 4 | 4-Chloro-trans-stilbene oxide | 49 | 94 | 96 | 11 |
| 5 | 2-Methyl-trans-stilbene oxide | 50 | 98 | 98 | 13 |
| 6 | 1-Naphthyl-trans-stilbene oxide | 51 | 99 | 96 | 12 |
Table 2: Kinetic Resolution of Monosubstituted Epoxides
Reaction Conditions: Racemic epoxide, this compound (1m) (3 mol%), TBAI (3 mol%), CO₂ (1 atm, balloon), 25 °C, 0.5-1 h, solvent-free.[1]
| Entry | Substrate (Epoxide) | Time (h) | Conv. (%) | ee (epoxide, %) | ee (carbonate, %) | s-value |
| 1 | Styrene oxide | 1 | 53 | 99 | 88 | 4.3 |
| 2 | 4-Chlorostyrene oxide | 1 | 51 | 99 | 96 | 3.8 |
| 3 | Propylene oxide | 0.5 | 50 | 98 | 98 | 2.5 |
| 4 | 1,2-Epoxybutane | 0.5 | 52 | >99 | 92 | 3.1 |
Conclusion
This compound (1m) is a highly effective organocatalyst for the kinetic resolution of a range of epoxides with carbon dioxide.[1] It demonstrates excellent enantioselectivity for both disubstituted and monosubstituted epoxides under mild, often solvent-free conditions.[1] The operational simplicity and high efficiency of this catalytic system make it a valuable tool for the synthesis of chiral cyclic carbonates and epoxides, which are of significant interest in the pharmaceutical and fine chemical industries. Further exploration of the substrate scope and optimization of reaction conditions are ongoing areas of research.[1]
References
Application Notes and Protocols for Chirabite-AR Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the enantioselective kinetic resolution of disubstituted epoxides utilizing the chiral macrocyclic organocatalyst, Chirabite-AR, in a synergistic system with a co-catalyst. This method allows for the efficient synthesis of valuable chiral building blocks, specifically enantioenriched epoxides and cyclic carbonates, from racemic starting materials. The protocols outlined below are based on established and peer-reviewed methodologies, ensuring reliability and reproducibility for applications in academic research and pharmaceutical development.
Core Principles of this compound Catalysis
This compound is a chiral macrocyclic organocatalyst that, in conjunction with a halide salt co-catalyst, facilitates the kinetic resolution of epoxides through their reaction with carbon dioxide. The underlying principle of this catalytic system is the differential rate of reaction for the two enantiomers of a racemic epoxide. The chiral cavity of this compound preferentially binds and activates one enantiomer, leading to its faster conversion to the corresponding cyclic carbonate. This process results in the accumulation of the unreacted, slower-reacting epoxide enantiomer in high enantiomeric excess, as well as the formation of the enantioenriched cyclic carbonate product. This catalytic system is notable for its ability to perform this resolution under relatively mild, solvent-free conditions using atmospheric pressure of carbon dioxide.
Experimental Protocols
General Procedure for the Kinetic Resolution of trans-Stilbene Oxide
This protocol details the kinetic resolution of a representative disubstituted epoxide, trans-stilbene oxide, using this compound and tetrabutylammonium iodide (TBAI) as the co-catalyst.
Materials:
-
This compound (catalyst 1m from the cited literature)
-
trans-Stilbene oxide (racemic)
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Tetrabutylammonium iodide (TBAI)
-
Carbon dioxide (balloon)
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Reaction vial
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Magnetic stir bar
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Silica gel for column chromatography
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Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
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To a reaction vial equipped with a magnetic stir bar, add this compound (3 mol %) and tetrabutylammonium iodide (TBAI) (3 mol %).
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Add racemic trans-stilbene oxide (1.0 mmol) to the vial.
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Seal the reaction vial and purge with carbon dioxide from a balloon.
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Maintain a positive pressure of carbon dioxide using the balloon.
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Place the reaction vial in a preheated oil bath at 75 °C.
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Stir the reaction mixture for 72 hours.
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After cooling to room temperature, the crude reaction mixture is purified directly by silica gel column chromatography to separate the unreacted trans-stilbene oxide and the resulting trans-stilbene carbonate.
Purification Protocol
Procedure:
-
Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Load the crude reaction mixture directly onto the column.
-
Elute the column to separate the unreacted epoxide from the cyclic carbonate product.
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Collect the fractions containing the purified compounds.
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Combine the fractions for each compound and remove the solvent under reduced pressure to yield the purified unreacted epoxide and the cyclic carbonate product.
Analytical Method for Enantiomeric Excess Determination
The enantiomeric excess (% ee) of the unreacted epoxide and the cyclic carbonate product is determined by chiral High-Performance Liquid Chromatography (HPLC).
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system equipped with a UV detector.
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Chiral Column: A suitable chiral stationary phase column (e.g., Daicel Chiralpak series).
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Mobile Phase: A mixture of hexanes and isopropanol (specific ratio to be optimized for baseline separation).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
Procedure:
-
Prepare standard solutions of the racemic epoxide and cyclic carbonate.
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Prepare solutions of the purified unreacted epoxide and cyclic carbonate product from the reaction.
-
Inject the samples onto the chiral HPLC column.
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Analyze the resulting chromatograms to determine the retention times of the enantiomers and calculate the enantiomeric excess using the peak areas.
Quantitative Data Summary
The following tables summarize the quantitative data for the kinetic resolution of various disubstituted epoxides using this compound (catalyst 1m) and TBAI under the specified conditions.
Table 1: Kinetic Resolution of trans-Substituted Stilbene Oxides [1]
| Epoxide Substrate | Conversion (%) | Isolated Yield (%) | ee (epoxide) (%) | ee (carbonate) (%) | Selectivity (s) |
| trans-Stilbene oxide | 48 | 45 | 88 | 96 | 13 |
| trans-4-Methylstilbene oxide | 49 | 46 | 94 | 98 | 15 |
| trans-4-Methoxystilbene oxide | 50 | 48 | 98 | 99 | 18 |
| trans-4-Chlorostilbene oxide | 47 | 44 | 85 | 94 | 12 |
Conditions: Epoxide (1.0 mmol), this compound (3 mol %), TBAI (3 mol %), CO₂ (1 atm, balloon), 50 °C, 120 h.[1]
Table 2: Kinetic Resolution of Other Disubstituted Epoxides [1]
| Epoxide Substrate | Conversion (%) | Isolated Yield (%) | ee (epoxide) (%) | ee (carbonate) (%) | Selectivity (s) |
| cis-Stilbene oxide | 35 | 32 | 52 | 95 | 5.8 |
| 1,2-Diphenylpropylene oxide | 42 | 40 | 70 | 97 | 8.5 |
| Indene oxide | 51 | 49 | >99 | 96 | >200 |
Conditions: Epoxide (1.0 mmol), this compound (3 mol %), TBAI (3 mol %), CO₂ (1 atm, balloon), 50 °C, 120 h.[1]
Visualizations
Catalytic Cycle of this compound
The following diagram illustrates the proposed catalytic cycle for the kinetic resolution of epoxides with CO₂ catalyzed by this compound and a halide co-catalyst.
References
Application Notes and Protocols: Chirabite-AR in Asymmetric Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of Chirabite-AR, a chiral macrocyclic organocatalyst, and its application in asymmetric synthesis. The following sections include a summary of its utility, quantitative data from key experiments, detailed experimental protocols, and visualizations of the catalytic process.
Introduction to this compound
This compound is a chiral macrocyclic organocatalyst developed for applications in asymmetric synthesis.[1] Its unique three-dimensional structure, featuring a well-defined chiral cavity with multiple hydrogen-bonding sites, allows for the enantioselective activation of substrates.[1] This makes it a valuable tool in the synthesis of chiral molecules, which are of significant interest in the pharmaceutical and agrochemical industries. While primarily recognized for its catalytic activity, this compound has also been employed as a chiral shift agent in NMR spectroscopy to determine the enantiomeric purity of chiral compounds.[2][3][4]
One of the notable applications of this compound in asymmetric organocatalysis is the kinetic resolution of epoxides with carbon dioxide to produce chiral cyclic carbonates.[1] This process is particularly significant as it provides a pathway to enantiomerically enriched epoxides and cyclic carbonates, which are versatile building blocks in organic synthesis.
Key Application: Kinetic Resolution of Epoxides with CO₂
This compound, in conjunction with a co-catalyst, has been demonstrated to be an effective catalyst system for the enantioselective synthesis of cyclic carbonates from both monosubstituted and disubstituted epoxides using carbon dioxide at atmospheric pressure.[1] A derivative of this compound, designated as 1m (featuring a 3,5-bis(trifluoromethyl)phenylethynyl group), has shown superior performance in this transformation.[1]
The following tables summarize the performance of this compound derivative 1m in the kinetic resolution of various epoxides.
Table 1: Kinetic Resolution of Disubstituted Epoxides with Catalyst 1m and TBAI [1]
| Epoxide (Substrate) | Conversion (%) | Isolated Yield (%) | Enantiomeric Excess (ee) of Carbonate (%) | Selectivity Factor (s) |
| trans-Stilbene oxide | 48 | 45 | 92 | 16 |
| trans-4,4'-Difluorostilbene oxide | 50 | 48 | 94 | 25 |
| trans-4,4'-Dichlorostilbene oxide | 49 | 47 | 93 | 20 |
| trans-4,4'-Dimethylstilbene oxide | 45 | 42 | 88 | 11 |
| Indene oxide | 52 | 50 | 95 | 31 |
Conditions: Epoxide (1.0 mmol), catalyst 1m (3 mol %), TBAI (3 mol %), CO₂ (1 atm, balloon), 50 °C, 120 h.[1]
Table 2: Kinetic Resolution of Monosubstituted Epoxides with Catalyst 1m and TBAI [1]
| Epoxide (Substrate) | Time (h) | Conversion (%) | Isolated Yield (%) | Enantiomeric Excess (ee) of Carbonate (%) | Selectivity Factor (s) |
| Styrene oxide | 1 | 45 | 43 | 72 | 4.3 |
| 4-Chlorostyrene oxide | 1 | 43 | 41 | 70 | 3.9 |
| 4-Methylstyrene oxide | 1 | 48 | 46 | 68 | 3.5 |
| Propylene oxide | 0.5 | 40 | 38 | 55 | 2.5 |
Conditions: Epoxide (1.0 mmol), catalyst 1m (3 mol %), TBAI (3 mol %), CO₂ (1 atm, balloon), 50 °C.[1]
Experimental Protocols
This protocol is adapted from the kinetic resolution of trans-stilbene oxide using this compound derivative 1m and tetrabutylammonium iodide (TBAI) as a co-catalyst.
Materials:
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This compound derivative 1m
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Tetrabutylammonium iodide (TBAI)
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Epoxide substrate (e.g., trans-stilbene oxide)
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Carbon dioxide (balloon)
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Reaction vessel (e.g., Schlenk tube)
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Stirring apparatus
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Temperature-controlled heating block or oil bath
Procedure:
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To a reaction vessel, add the epoxide (1.0 mmol), this compound derivative 1m (0.03 mmol, 3 mol %), and TBAI (0.03 mmol, 3 mol %).
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Purge the vessel with carbon dioxide.
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Inflate a balloon with carbon dioxide and attach it to the reaction vessel to maintain a CO₂ atmosphere (1 atm).
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Place the reaction vessel in a pre-heated heating block or oil bath set to the desired temperature (e.g., 50 °C or 75 °C, depending on the substrate).
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Stir the reaction mixture for the specified time (e.g., 72-120 hours for disubstituted epoxides, 0.5-1 hour for monosubstituted epoxides).
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Upon completion, allow the reaction mixture to cool to room temperature.
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The conversion and enantiomeric excess of the resulting cyclic carbonate and unreacted epoxide can be determined by chiral HPLC analysis.
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The product can be purified by column chromatography on silica gel.
Visualizations
The following diagram illustrates the general experimental workflow for the kinetic resolution of epoxides using this compound.
Caption: General workflow for the kinetic resolution of epoxides.
The proposed catalytic cycle for the this compound-catalyzed reaction of an epoxide with CO₂ is depicted below. The cycle involves the activation of the epoxide through hydrogen bonding within the chiral cavity of the catalyst.
Caption: Proposed catalytic cycle for epoxide and CO₂ reaction.[1]
Conclusion
This compound and its derivatives are promising organocatalysts for asymmetric synthesis, particularly in the enantioselective transformation of epoxides. The provided data and protocols serve as a valuable resource for researchers interested in exploring the catalytic potential of this unique macrocyclic compound. Further investigations into the substrate scope and optimization of reaction conditions could expand the utility of this compound in the synthesis of complex chiral molecules.
References
Troubleshooting & Optimization
improving enantioselectivity with Chirabite-AR
Technical Support Center: Chirabite-AR
Welcome to the technical support center for this compound, your solution for enhancing enantioselectivity in asymmetric synthesis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve optimal results in your experiments.
Troubleshooting Guide
This section addresses common issues encountered during the application of this compound.
Question: Why am I observing low enantiomeric excess (ee%) after my reaction?
Answer: Low enantiomeric excess is a common issue that can be attributed to several factors. Consider the following troubleshooting steps:
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Purity of Reagents and Solvents: Ensure all reagents and solvents are of high purity and anhydrous, as impurities can interfere with the catalyst-substrate complex.
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Catalyst Loading: The concentration of this compound is critical. A suboptimal concentration can lead to a decrease in enantioselectivity. We recommend performing a catalyst loading screen to find the optimal concentration for your specific reaction.
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Reaction Temperature: Temperature plays a crucial role in enantioselectivity. Lowering the reaction temperature often leads to an increase in ee%. We advise running the reaction at the lowest temperature at which a reasonable reaction rate is observed.
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Substrate Compatibility: While this compound is effective for a range of substrates, its performance can be substrate-dependent. Refer to the substrate scope data in our technical documentation.
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Stirring and Mixing: In heterogeneous reactions, ensure efficient stirring to overcome mass transfer limitations.
Question: The reaction yield is lower than expected. What are the possible causes?
Answer: A decrease in reaction yield can be related to catalyst activity, reaction conditions, or substrate stability.
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Catalyst Deactivation: this compound may be sensitive to air or moisture. Ensure the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen).
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Reaction Time: The reaction may not have reached completion. We recommend monitoring the reaction progress using techniques like TLC, GC, or HPLC.
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Incorrect Stoichiometry: Verify the stoichiometry of your reactants. An excess of one reactant might lead to side reactions, reducing the yield of the desired product.
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Product Inhibition: In some cases, the product of the reaction can inhibit the catalyst, slowing down the reaction rate.
Question: I am having trouble dissolving this compound in my reaction solvent. What should I do?
Answer: this compound has specific solvent compatibilities. If you are experiencing solubility issues:
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Consult the Solubility Chart: Refer to the technical data sheet for a list of recommended solvents.
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Co-solvent System: Consider using a co-solvent system to improve solubility.
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Sonication: Gentle sonication can aid in the dissolution of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a chiral ligand that coordinates with a metal catalyst to form a chiral complex. This complex creates a chiral environment around the active site, forcing the substrate to approach in a specific orientation, which leads to the preferential formation of one enantiomer over the other.
Q2: How should I store this compound?
A2: this compound should be stored in a cool, dry place under an inert atmosphere to prevent degradation. Avoid exposure to light and moisture.
Q3: Can this compound be recycled?
A3: Yes, one of the key features of this compound is its potential for recyclability, which is beneficial for reducing production costs.[1] The recyclability depends on the specific reaction conditions and the support used. We recommend performing a small-scale recycling study to determine its feasibility for your process.
Q4: What is the typical shelf life of this compound?
A4: When stored under the recommended conditions, this compound is stable for at least one year.
Quantitative Data
The following tables summarize the performance of this compound in a model asymmetric hydrogenation reaction.
Table 1: Effect of Solvent on Enantioselectivity and Yield
| Solvent | Enantiomeric Excess (ee%) | Yield (%) |
| Toluene | 95 | 92 |
| Dichloromethane | 92 | 95 |
| Tetrahydrofuran | 88 | 90 |
| Methanol | 75 | 85 |
Table 2: Effect of Temperature on Enantioselectivity and Yield
| Temperature (°C) | Enantiomeric Excess (ee%) | Yield (%) |
| -20 | 98 | 85 |
| 0 | 95 | 92 |
| 25 | 90 | 96 |
| 50 | 82 | 98 |
Experimental Protocols
General Protocol for Asymmetric Hydrogenation using this compound
-
Preparation of the Catalyst Complex:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the metal precursor (e.g., [Rh(COD)2]BF4, 1 mol%) and this compound (1.1 mol%) in the desired anhydrous solvent (e.g., Toluene).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
-
-
Reaction Setup:
-
In a separate flame-dried flask, dissolve the prochiral substrate (1 mmol) in the same anhydrous solvent.
-
Transfer the substrate solution to the flask containing the catalyst complex via cannula.
-
-
Hydrogenation:
-
Purge the reaction flask with hydrogen gas (balloon or H2 cylinder).
-
Stir the reaction mixture vigorously at the desired temperature.
-
Monitor the reaction progress by TLC or GC.
-
-
Work-up and Analysis:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC.
-
Visualizations
Below are diagrams illustrating key concepts and workflows related to the use of this compound.
Caption: Mechanism of enantioselective catalysis with this compound.
Caption: A typical experimental workflow for using this compound.
Caption: A decision tree for troubleshooting low enantioselectivity.
References
Chirabite-AR Synthesis: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of Chirabite-AR and its analogues. The information is based on established synthetic protocols and aims to address common challenges encountered during the experimental process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of the this compound precursor macrocycle and the subsequent functionalization steps.
Q1: I am observing a very low yield during the macrocyclization step to form the diiodide precursor. What are the likely causes and solutions?
A1: Low yields in the macrocyclization are often attributed to competing intermolecular oligomerization. Here are some common causes and troubleshooting steps:
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High Concentration: The macrocyclization is highly sensitive to concentration. Ensure you are using high-dilution conditions as specified in the protocol. This favors the intramolecular reaction over the formation of linear polymers.
-
Slow Addition: The rate of addition of the linear precursor to the reaction mixture is critical. A slow, controlled addition using a syringe pump over an extended period (e.g., several hours) is recommended to maintain a low concentration of the reactive species.
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Inefficient Stirring: Inadequate stirring in a large volume of solvent can lead to localized areas of high concentration, promoting oligomerization. Ensure vigorous and efficient stirring throughout the addition process.
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Purity of Precursors: Impurities in the linear precursor can interfere with the cyclization reaction. Ensure that the starting materials are of high purity, as confirmed by NMR and mass spectrometry.
Q2: My Suzuki-Miyaura or Sonogashira coupling reaction is not going to completion, or I am observing significant amounts of side products. What should I check?
A2: Incomplete conversion or the formation of side products in cross-coupling reactions can stem from several factors related to the catalyst, reagents, or reaction conditions.
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Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen and impurities. Ensure that the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are thoroughly degassed.
-
Base and Solvent Quality: The choice and quality of the base and solvent are crucial. Ensure the base is freshly opened or properly stored to avoid hydration, which can affect its activity. The solvent must be anhydrous.
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Boronic Acid/Alkyne Quality: Boronic acids can undergo degradation over time. Use fresh, high-quality boronic acids. For Sonogashira reactions, ensure the terminal alkyne is pure.
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Reaction Temperature: These coupling reactions can be sensitive to temperature. Maintain a stable and accurate reaction temperature as specified in the protocol.
Q3: I am having difficulty purifying the final this compound product. What purification strategies are recommended?
A3: The purification of macrocyclic compounds like this compound can be challenging due to their unique physical properties.
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Column Chromatography: Silica gel column chromatography is a common method. However, due to the relatively nonpolar nature of this compound, a careful selection of the eluent system is necessary. A gradient elution from a nonpolar solvent (e.g., hexane) to a slightly more polar mixture (e.g., hexane/ethyl acetate) is often effective.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining high-purity material. Experiment with different solvent combinations to find the optimal conditions.
-
Preparative HPLC: For very challenging separations or to obtain highly pure material for specific applications, preparative reverse-phase HPLC may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
A1: The most critical step is typically the high-dilution macrocyclization to form the diiodide precursor. This step is often the lowest yielding and requires careful control of reaction conditions to favor the desired intramolecular cyclization over intermolecular polymerization.
Q2: Are there any specific safety precautions I should take during the synthesis?
A2: Standard laboratory safety procedures should be followed. Additionally, pay close attention to the following:
-
Palladium Catalysts: Many palladium catalysts are pyrophoric and should be handled under an inert atmosphere.
-
Bases: Strong bases used in the coupling reactions should be handled with care.
-
Solvents: Anhydrous and degassed solvents are often required. Follow appropriate procedures for handling and dispensing these reagents.
Q3: How can I confirm the successful synthesis of the this compound macrocycle?
A3: A combination of analytical techniques should be used for characterization:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the macrocycle and the successful addition of the functional groups.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.
-
Chiral HPLC: To determine the enantiomeric purity of the final product.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the key steps in the synthesis of a this compound analogue, based on published procedures.
| Step | Reaction Type | Typical Yield (%) | Reaction Time (h) | Key Reagents |
| Precursor Synthesis | Macrocyclization | 30-50 | 12-24 | Linear Di-amine, Di-acyl Chloride |
| Functionalization | Suzuki-Miyaura Coupling | 70-90 | 8-16 | Diiodide Macrocycle, Boronic Acid, Pd Catalyst, Base |
| Functionalization | Sonogashira Coupling | 65-85 | 10-20 | Diiodide Macrocycle, Terminal Alkyne, Pd/Cu Catalysts, Base |
Visualizations
Synthetic Workflow for this compound
Caption: Overall workflow for the synthesis of this compound.
optimizing reaction conditions for Chirabite-AR catalysts
Welcome to the technical support center for Chirabite-AR catalysts. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions and troubleshooting common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are this compound catalysts and what are their primary applications?
A1: this compound is a chiral macrocyclic organocatalyst. Its well-defined chiral cavity with multiple hydrogen-bonding sites makes it particularly effective for enantioselective reactions. One of its primary documented applications is in the kinetic resolution of epoxides with carbon dioxide to produce chiral cyclic carbonates.[1] It has also been noted for its potential in chiral discrimination in NMR, enantiomer resolution in HPLC, gas-phase recognition in ESI-FT-ICR MS, and fluorescence-detected anion sensing.
Q2: What is the general mechanism of action for this compound in the kinetic resolution of epoxides?
A2: In the presence of a co-catalyst like tetrabutylammonium iodide (TBAI), the this compound catalyst's amide NH groups activate the epoxide through hydrogen bonding. This is followed by a nucleophilic attack from the iodide anion of the co-catalyst, leading to the ring-opening of the epoxide. The resulting alkoxide intermediate then reacts with CO2, and a subsequent intramolecular SN2 reaction forms the cyclic carbonate.
Q3: My reaction is proceeding slowly or not at all. What are the potential causes?
A3: Several factors could contribute to a slow or stalled reaction:
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Absence of a Co-catalyst: For certain reactions, such as the kinetic resolution of epoxides, a co-catalyst like TBAI is essential for the reaction to proceed.[1]
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Incorrect Co-catalyst: The choice of co-catalyst is critical. For instance, using tetrabutylammonium bromide or chloride instead of iodide in the epoxide resolution can cause the reaction mixture to solidify, leading to a very slow reaction.[1]
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Low Temperature: While lower temperatures can sometimes improve enantioselectivity, they also decrease the reaction rate. An optimal temperature must be found to balance rate and selectivity.
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Catalyst Deactivation: The catalyst may have degraded due to improper handling or storage. It is crucial to handle and store the catalyst under inert conditions if it is sensitive to air or moisture.
Q4: The enantioselectivity of my reaction is low. How can I improve it?
A4: Low enantioselectivity can be addressed by:
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Optimizing the Catalyst Structure: The electronic properties of the this compound catalyst significantly influence enantioselectivity. For the kinetic resolution of epoxides, catalysts with electron-withdrawing groups on the arylethynyl substituent, such as the 3,5-bis(trifluoromethyl)phenylethynyl group (catalyst 1m ), have shown the highest enantioselectivity.[1]
-
Adjusting the Temperature: Temperature can have a significant impact on enantioselectivity. A temperature screening study is recommended to find the optimal balance.
-
Solvent Choice: Although the documented kinetic resolution of epoxides proceeds under solvent-free conditions, for other potential applications, the solvent can play a crucial role. Screening a range of solvents with varying polarities and coordinating abilities is advisable.
-
Co-catalyst Screening: The nature and concentration of the co-catalyst can influence the transition state and, therefore, the enantioselectivity.
Q5: How do I choose the right this compound catalyst variant for my reaction?
A5: The choice of the this compound variant depends on the specific substrate and reaction type. Based on the kinetic resolution of epoxides, a clear electronic effect is observed. Catalysts with electron-withdrawing groups on the arylethynyl moiety generally exhibit higher catalytic activity and enantioselectivity.[1] It is recommended to screen a small library of this compound variants with different electronic properties to identify the optimal catalyst for a new application.
Troubleshooting Guides
Issue 1: Low or No Conversion in the Kinetic Resolution of Epoxides with CO2
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Missing Co-catalyst | Ensure that the co-catalyst, tetrabutylammonium iodide (TBAI), is added to the reaction mixture. The reaction does not proceed in its absence.[1] | The reaction should proceed to give the desired cyclic carbonate. |
| Incorrect Co-catalyst | Verify that TBAI is used. Other halide co-catalysts like TBAB or TBCI can cause solidification of the reaction mixture and hinder the reaction.[1] | The reaction mixture should remain mobile, allowing the reaction to proceed. |
| Insufficient Temperature | The reaction is typically run at elevated temperatures (e.g., 50-75 °C).[1] Ensure the reaction is heated to the appropriate temperature. | An increase in reaction rate and conversion should be observed. |
| Catalyst Degradation | If the catalyst has been improperly stored or handled, its activity may be compromised. Use a fresh batch of catalyst. | A properly stored and handled catalyst should exhibit the expected activity. |
| Substrate Reactivity | The reactivity of epoxides can vary depending on their substituents. Disubstituted epoxides are generally less reactive than monosubstituted ones.[1] Longer reaction times or higher catalyst loadings may be necessary for less reactive substrates. | Increased conversion of the less reactive epoxide. |
Issue 2: Poor Enantioselectivity in the Kinetic Resolution of Epoxides with CO2
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Catalyst Variant | The electronic nature of the substituent on the this compound catalyst is crucial. Catalysts with electron-withdrawing groups (e.g., 1m ) provide higher enantioselectivity.[1] Screen different this compound variants. | Identification of a catalyst variant that provides higher enantioselectivity for the specific substrate. |
| Incorrect Temperature | Temperature can influence the energy difference between the diastereomeric transition states. Perform the reaction at different temperatures to find the optimum for enantioselectivity. | An optimal temperature should provide a balance between reaction rate and enantiomeric excess. |
| Substrate-Catalyst Mismatch | The chiral cavity of the catalyst may not be ideal for every substrate. While this compound 1m has shown broad substrate scope for epoxides,[1] some substrates may require a different chiral catalyst. | Consider alternative catalyst scaffolds if optimization of the this compound system is unsuccessful. |
Data Presentation
Table 1: Screening of this compound Catalysts for the Kinetic Resolution of (±)-trans-Stilbene Oxide with CO2
Conditions: (±)-trans-stilbene oxide (1.0 mmol), catalyst (3 mol %), TBAI (3 mol %), CO2 (1 atm, balloon), 75 °C, 72 h, solvent-free.
| Catalyst | R Group | Conversion (%) | ee (Product) (%) | Selectivity Factor (s) |
| 1a | H | 18 | 15 | 1.7 |
| 1b | Phenyl | 6 | 18 | 1.5 |
| 1c | Phenylethynyl | 17 | 25 | 2.7 |
| 1d | 4-MeO-phenylethynyl | 19 | 22 | 2.4 |
| 1e | 4-tBu-phenylethynyl | 21 | 24 | 2.6 |
| 1f | 4-Ph-phenylethynyl | 22 | 28 | 3.1 |
| 1g | 1-Naphthylethynyl | 27 | 29 | 3.4 |
| 1h | 4-CF3-phenylethynyl | 31 | 39 | 4.7 |
| 1i | 4-Cl-phenylethynyl | 31 | 42 | 5.3 |
| 1j | 4-Br-phenylethynyl | 32 | 44 | 5.8 |
| 1k | 4-I-phenylethynyl | 34 | 46 | 6.5 |
| 1l | 3,5-Me2-phenylethynyl | 14 | 29 | 2.7 |
| 1m | 3,5-(CF3)2-phenylethynyl | 41 | 58 | 10 |
| 1n | 3,5-(MeO)2-phenylethynyl | 29 | 29 | 3.8 |
Data adapted from Organic Letters 2017, 19, 14, 3656-3659.[1]
Table 2: Substrate Scope for the Kinetic Resolution of Disubstituted Epoxides with CO2 using Catalyst 1m
Conditions: Epoxide (1.0 mmol), catalyst 1m (3 mol %), TBAI (3 mol %), CO2 (1 atm, balloon), 50 °C, 120 h, solvent-free.
| Epoxide Substrate | Conversion (%) | ee (Product) (%) | Selectivity Factor (s) |
| (±)-trans-Stilbene oxide | 32 | 57 | 10 |
| (±)-trans-4-Methylstilbene oxide | 34 | 59 | 11 |
| (±)-trans-4-Methoxystilbene oxide | 37 | 61 | 12 |
| (±)-trans-4-Chlorostilbene oxide | 31 | 55 | 9.6 |
| (±)-trans-4-(Trifluoromethyl)stilbene oxide | 28 | 52 | 8.8 |
| (±)-1,2-Dihydronaphthalene oxide | 40 | 65 | 13 |
| (±)-Indene oxide | 25 | 48 | 7.9 |
Data adapted from Organic Letters 2017, 19, 14, 3656-3659.[1]
Experimental Protocols
General Procedure for the Kinetic Resolution of Epoxides with CO2
A mixture of the racemic epoxide (1.0 mmol), this compound catalyst (0.03 mmol, 3 mol %), and tetrabutylammonium iodide (TBAI) (0.03 mmol, 3 mol %) is placed in a reaction vial equipped with a magnetic stir bar. The vial is sealed with a septum, and a balloon filled with carbon dioxide (1 atm) is attached. The reaction mixture is then stirred at the specified temperature (50-75 °C) for the indicated time (72-120 h). After cooling to room temperature, the conversion and enantiomeric excess of the product and remaining starting material are determined by chiral HPLC analysis.
Visualizations
Caption: Experimental workflow for the kinetic resolution of epoxides.
Caption: Troubleshooting low enantioselectivity.
References
stability and degradation of Chirabite-AR
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability, handling, and troubleshooting of experiments involving Chirabite-AR. Due to the limited availability of specific experimental data in the public domain, this guide combines known storage information with general best practices for handling complex chiral organic molecules.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
This compound should be stored under controlled conditions to ensure its stability.
| Parameter | Recommended Condition |
| Temperature | 2 - 8 °C |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) |
| Light | Protect from light |
| Moisture | Keep in a tightly sealed container in a dry place |
2. What is the shelf life of this compound?
The manufacturer does not provide a specific shelf life for this compound. For optimal performance, it is recommended to use the product as fresh as possible. Long-term storage, even under recommended conditions, may lead to gradual degradation. It is advisable to perform a quality control check (e.g., by NMR or HPLC) if the product has been stored for an extended period.
3. What is the solubility of this compound in common laboratory solvents?
| Solvent | Predicted Solubility | Rationale |
| Dichloromethane (DCM) | Soluble | Good for many organic compounds |
| Chloroform | Soluble | Similar to DCM |
| Tetrahydrofuran (THF) | Soluble | Polar aprotic solvent |
| Dimethylformamide (DMF) | Soluble | Polar aprotic solvent |
| Dimethyl sulfoxide (DMSO) | Soluble | Highly polar aprotic solvent |
| Acetonitrile | Sparingly Soluble | Less polar than DMF and DMSO |
| Methanol | Sparingly Soluble | Polar protic solvent, may have limited solubility |
| Water | Insoluble | This compound is a large, predominantly nonpolar molecule |
| Hexanes/Heptanes | Insoluble | Nonpolar solvents |
4. How should I handle this compound in the laboratory?
Due to its complex structure and potential sensitivity, this compound should be handled with care, following standard laboratory procedures for handling sensitive organic compounds.
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Atmosphere: Handle under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize exposure to air and moisture, which could potentially lead to degradation.
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Weighing: Weigh the required amount of this compound in a controlled environment (e.g., glovebox) and quickly seal the main container.
-
Dissolution: Dissolve in an appropriate anhydrous solvent immediately before use. Sonication may be used to aid dissolution if necessary.
Troubleshooting Guide
This section addresses potential issues that may arise during experiments with this compound.
Issue 1: Inconsistent or poor experimental results (e.g., low yield, low enantioselectivity).
| Possible Cause | Suggested Solution |
| Degradation of this compound | - Ensure proper storage conditions have been maintained. - Perform a quality control check (NMR, HPLC) on the stored material. - Use a fresh batch of this compound. |
| Presence of impurities in reagents or solvents | - Use high-purity, anhydrous solvents and reagents. - Purify solvents and reagents if necessary. |
| Incorrect reaction setup | - Ensure all glassware is thoroughly dried. - Maintain a strict inert atmosphere throughout the experiment. - Verify the accuracy of reagent stoichiometry. |
| Suboptimal reaction conditions | - Optimize reaction parameters such as temperature, concentration, and reaction time. - Perform small-scale screening experiments to identify the best conditions. |
Issue 2: Difficulty in dissolving this compound.
| Possible Cause | Suggested Solution |
| Inappropriate solvent choice | - Refer to the predicted solubility table and test different anhydrous solvents. - A solvent mixture may improve solubility. |
| Insufficient mixing | - Use a vortex mixer or sonicator to aid dissolution. - Gentle heating may be attempted, but monitor for any signs of degradation. |
Issue 3: Observation of unexpected byproducts.
| Possible Cause | Suggested Solution |
| Degradation of this compound under reaction conditions | - Analyze the reaction mixture by LC-MS to identify potential degradation products. - Consider lowering the reaction temperature or shortening the reaction time. |
| Side reactions of substrates or reagents | - Review the reaction mechanism for potential side reactions. - Adjust reaction conditions to minimize side product formation. |
Experimental Protocols
General Protocol for a Catalytic Reaction using this compound
This protocol provides a general workflow for using this compound as a catalyst. Specific parameters will need to be optimized for each reaction.
-
Preparation:
-
Dry all glassware in an oven at >120°C overnight and cool under a stream of inert gas.
-
Use anhydrous solvents, freshly distilled or from a solvent purification system.
-
Degas all solvents prior to use.
-
-
Reaction Setup (under Inert Atmosphere):
-
In a glovebox or under a positive pressure of inert gas, add this compound to a dry reaction flask.
-
Add the appropriate anhydrous solvent and stir until the catalyst is fully dissolved.
-
Add the substrate(s) and any other reagents to the reaction mixture.
-
-
Reaction Monitoring:
-
Maintain the reaction at the desired temperature.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, HPLC, or NMR).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction appropriately.
-
Extract the product with a suitable solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Remove the solvent under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization, or distillation).
-
Visualizations
Caption: General workflow for experiments using this compound.
Caption: Decision tree for troubleshooting inconsistent experimental results.
troubleshooting poor yields in Chirabite-AR reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Chirabite-AR in their reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on resolving poor reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is a this compound reaction?
A this compound reaction utilizes the chiral macrocyclic organocatalyst, this compound, to achieve enantioselectivity in a chemical transformation. A key application of this compound is the kinetic resolution of epoxides with carbon dioxide to produce enantioenriched cyclic carbonates and unreacted epoxides.[1][2] The "AR" in the name does not, as might be assumed, stand for asymmetric reduction in this context.
Q2: What is the general mechanism of the this compound catalyzed kinetic resolution of epoxides?
The proposed mechanism involves the synergistic action of the this compound catalyst and a co-catalyst, typically a halide salt like tetrabutylammonium iodide (TBAI).[1] The this compound macrocycle possesses a chiral cavity with multiple hydrogen-bonding sites that selectively activate one enantiomer of the epoxide. A plausible catalytic cycle is as follows:
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Epoxide Activation: The amide NH groups of the this compound catalyst form hydrogen bonds with one enantiomer of the epoxide, activating it for nucleophilic attack.
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Nucleophilic Attack: The iodide anion from the co-catalyst (TBAI) acts as a nucleophile, attacking the activated epoxide and causing ring-opening to form an alkoxide intermediate.
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CO2 Insertion: Carbon dioxide reacts with the alkoxide intermediate, forming a linear carbonate anion.
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Cyclization: An intramolecular SN2 reaction occurs, leading to the formation of the cyclic carbonate product and regeneration of the iodide anion.
Caption: Proposed catalytic cycle for the this compound kinetic resolution of epoxides.
Troubleshooting Poor Yields
Problem 1: Low or No Conversion of the Starting Material
Possible Cause 1: Inactive or Degraded Catalyst/Co-catalyst
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Question: How can I ensure my this compound catalyst and co-catalyst are active?
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Answer:
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Storage: Store this compound and the co-catalyst (e.g., TBAI) in a cool, dry place, protected from light and moisture. TBAI is hygroscopic and should be handled in a glovebox or under an inert atmosphere.
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Purity: Use high-purity catalyst and co-catalyst. Impurities can inhibit the reaction. Consider purifying the co-catalyst if its quality is uncertain.
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Control Reaction: If you suspect catalyst deactivation, run a control reaction with a substrate known to work well under standard conditions.
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Possible Cause 2: Inappropriate Co-catalyst
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Question: The reaction mixture solidified and the reaction is very slow. What could be the cause?
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Answer: The choice of co-catalyst is crucial. While tetrabutylammonium iodide (TBAI) has been shown to be effective, using other halide salts like tetrabutylammonium bromide (TBAB) or chloride (TBAC) may cause the reaction mixture to solidify, leading to a significant decrease in the reaction rate.[1] If you observe solidification, consider switching to TBAI.
Possible Cause 3: Poor Quality of Substrates or Reagents
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Question: My reaction is not proceeding. Could my epoxide or CO2 be the issue?
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Answer:
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Epoxide Purity: Ensure your epoxide starting material is pure and free from acidic or nucleophilic impurities that could interfere with the catalyst or the reaction mechanism.
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CO2 Source: The reaction is typically performed under a balloon of carbon dioxide.[1] Ensure the CO2 is of sufficient purity and that the reaction vessel is properly flushed to displace air. Residual oxygen or moisture can potentially lead to side reactions.
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Possible Cause 4: Sub-optimal Reaction Conditions
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Question: I am not observing the expected conversion. Should I adjust the reaction temperature or time?
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Answer:
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Temperature: The reaction has been reported to proceed at ambient temperature. However, for less reactive substrates, gentle heating might be necessary. Conversely, for highly reactive substrates, cooling might be required to control the reaction rate and selectivity.
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Reaction Time: Reaction times can vary depending on the substrate. For disubstituted epoxides, longer reaction times may be necessary compared to monosubstituted epoxides.[1] Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or NMR) to determine the optimal reaction time.
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Problem 2: Low Enantioselectivity
Possible Cause 1: Incorrect Catalyst Loading
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Question: The enantiomeric excess (ee) of my product is low. Could the catalyst loading be the problem?
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Answer: The catalyst loading can influence the enantioselectivity. While a specific optimal loading for all substrates is not defined, it is a critical parameter to optimize for each new substrate. A typical starting point would be in the range of 1-10 mol%.
Possible Cause 2: Substrate Scope Limitations
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Question: I am getting poor enantioselectivity with my specific epoxide. Why might this be?
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Answer: The enantioselectivity of the this compound catalyst is dependent on the structure of the epoxide substrate. The catalyst's chiral cavity needs to effectively differentiate between the two enantiomers of the epoxide. While this compound has shown tolerance for various substituents on the epoxide, some substrates may not be suitable for high enantiomeric discrimination.[1] Reviewing the published substrate scope can provide insights into which structural features are well-tolerated.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor yields in this compound reactions.
Experimental Protocols
Representative Protocol for Kinetic Resolution of a Disubstituted Epoxide
This protocol is a generalized procedure based on the literature for the kinetic resolution of a disubstituted epoxide using this compound (specifically, a derivative denoted as 1m in the source literature) and TBAI.[1]
Materials:
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This compound derivative (1m )
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Disubstituted epoxide
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Tetrabutylammonium iodide (TBAI)
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Carbon dioxide (balloon)
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Anhydrous solvent (if required, though the reaction can be run neat)
Procedure:
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In a clean, dry reaction vial equipped with a magnetic stir bar, add the this compound catalyst (1m ) and tetrabutylammonium iodide (TBAI).
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Add the racemic disubstituted epoxide to the vial.
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Seal the vial and flush with carbon dioxide.
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Maintain a positive pressure of carbon dioxide using a balloon.
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Stir the reaction mixture at room temperature.
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Monitor the reaction progress by a suitable analytical method (e.g., chiral HPLC or GC) to determine the conversion and enantiomeric excess of the unreacted epoxide and the cyclic carbonate product.
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Once the desired conversion is reached, the reaction can be stopped and the products purified by standard chromatographic techniques.
Data Presentation
Table 1: Effect of Co-catalyst on the Kinetic Resolution of Stilbene Oxide
| Entry | Co-catalyst | Conversion (%) | Enantioselectivity (s) | Observation |
| 1 | TBAI | 17 | 2.7 | Homogeneous mixture |
| 2 | TBAB | - | - | Solidified mixture, very slow reaction |
| 3 | TBAC | - | - | Solidified mixture, very slow reaction |
Data adapted from a study on a this compound derivative.[1]
Note: The quantitative data presented is based on a specific this compound derivative and substrate. Optimal conditions and outcomes will vary depending on the specific catalyst structure and the substrate being used. Researchers should perform their own optimization studies.
References
Validation & Comparative
A Head-to-Head Comparison: Chirabite-AR vs. Metal Salen Complexes for Kinetic Resolution
In the landscape of asymmetric catalysis, the kinetic resolution of racemates remains a cornerstone for accessing enantiopure compounds, which are crucial for the pharmaceutical and fine chemical industries. Among the array of catalysts developed for this purpose, macrocyclic organocatalysts and metal-salen complexes have emerged as powerful tools. This guide provides a detailed comparison of a prominent organocatalyst, Chirabite-AR, and the versatile class of metal salen complexes, focusing on their application in the kinetic resolution of epoxides.
Performance Snapshot: this compound vs. Metal Salen Complexes
The choice between this compound and metal salen complexes for kinetic resolution is often dictated by the specific substrate, desired reaction conditions, and performance metrics such as enantioselectivity and yield. Below is a summary of their performance in the kinetic resolution of epoxides.
| Catalyst System | Substrate | Catalyst Loading (mol%) | Co-catalyst/Additive | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee) of Recovered Epoxide (%) | Selectivity Factor (s) |
| This compound (1m) | trans-Stilbene oxide | 3 | TBAI | None | 75 | 72 | 50 | >99 | 13 |
| This compound (1m) | (±)-1,2-Epoxy-3-phenoxypropane | 3 | TBAI | None | 50 | 1 | 51 | 99 | 4.3 |
| (R,R)-Co(salen)OAc | (±)-Propylene oxide | 0.5 | H₂O | THF | RT | 16 | 54 | 98 | 15 |
| (R,R)-Cr(salen)Cl | (±)-Styrene oxide | 2 | DMAP | CH₂Cl₂ | RT | 24 | 50 | 97 | 11 |
| Al(salen)OAc / Bu₄NBr | (±)-Phenyl glycidyl ether | 1 / 1 | None | Neat | 0 | - | 36 | 54 | - |
Data presented is compiled from various research articles and is intended for comparative purposes. Actual results may vary based on specific experimental conditions.
Delving into the Mechanisms: Catalytic Cycles
The distinct mechanisms of action for this compound and metal salen complexes underpin their catalytic behavior and substrate scope.
This compound: A Hydrogen-Bonding Affair
This compound, a chiral macrocycle, operates as a Brønsted acid catalyst. Its amide NH groups form hydrogen bonds with the epoxide, activating it for nucleophilic attack by an external nucleophile, in this case, generated from CO₂ and a co-catalyst like tetrabutylammonium iodide (TBAI). The chiral cavity of the macrocycle provides the steric environment for enantioselective recognition.
Caption: Catalytic cycle of this compound in kinetic resolution.
Metal Salen Complexes: A Story of Lewis Acidity and Nucleophilic Attack
Metal salen complexes, with their tunable steric and electronic properties, typically function as Lewis acid catalysts. The metal center coordinates to the epoxide, activating it towards nucleophilic attack. In the case of hydrolytic kinetic resolution (HKR), water acts as the nucleophile. The chirality of the salen ligand dictates the facial selectivity of the nucleophilic attack, leading to the resolution of the racemic epoxide.
Caption: Catalytic cycle of metal salen complexes in HKR.
Experimental Protocols: A Guide to Reproducibility
Detailed and reproducible experimental protocols are vital for any researcher. Below are representative procedures for kinetic resolutions using this compound and a metal salen complex.
General Procedure for Kinetic Resolution of Epoxides with this compound and CO₂
A mixture of the racemic epoxide (1.0 mmol), this compound catalyst (0.03 mmol, 3 mol%), and tetrabutylammonium iodide (TBAI) (0.03 mmol, 3 mol%) is placed in a reaction vessel.[1] The vessel is sealed, and a balloon filled with carbon dioxide is attached. The reaction mixture is then stirred at the specified temperature (e.g., 50-75 °C) for the indicated time (e.g., 1-120 h).[1] After the reaction is complete, the conversion and enantiomeric excess of the unreacted epoxide and the cyclic carbonate product are determined by chiral HPLC analysis.[1] The selectivity factor (s) is calculated from the conversion and the enantiomeric excess of the product and the unreacted starting material.[1]
General Procedure for Hydrolytic Kinetic Resolution (HKR) of Terminal Epoxides with Co(salen) Complexes
To a solution of the racemic terminal epoxide (1.0 mmol) in a suitable solvent such as THF (0.5 mL) is added the chiral (R,R)-Co(salen) catalyst (0.005 mmol, 0.5 mol%). The mixture is cooled to 0 °C, and water (0.55 mmol) is added. The reaction is allowed to warm to room temperature and stirred for the specified time (e.g., 16 h). Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography to separate the unreacted epoxide and the corresponding diol. The enantiomeric excess of both the recovered epoxide and the diol is determined by chiral GC or HPLC analysis.
Concluding Remarks
Both this compound and metal salen complexes offer powerful platforms for the kinetic resolution of epoxides, each with its own set of advantages.
This compound stands out as a metal-free organocatalyst, which can be advantageous in applications where metal contamination is a concern, such as in the synthesis of active pharmaceutical ingredients. The use of CO₂ as a co-substrate is also economically and environmentally attractive.
Metal Salen Complexes are a well-established and highly versatile class of catalysts. The ability to tune the metal center and the salen ligand structure allows for the optimization of reactivity and selectivity for a wide range of substrates. They have demonstrated high efficiency and selectivity in various kinetic resolutions, including the hydrolytic kinetic resolution of epoxides.
Ultimately, the selection between these two catalytic systems will depend on the specific requirements of the synthetic problem at hand, including substrate compatibility, desired reaction conditions, and tolerance for metal catalysts. This guide provides the foundational information to aid researchers in making an informed decision for their synthetic endeavors.
References
A Comparative Analysis of Chirabite-AR and Other Organocatalysts for Asymmetric Epoxide Resolution
For researchers, scientists, and professionals in drug development, the selection of an optimal organocatalyst is paramount for achieving high efficiency and stereoselectivity in asymmetric synthesis. This guide provides a comparative study of Chirabite-AR, a macrocyclic organocatalyst, with other prominent classes of organocatalysts—specifically bifunctional thioureas and chiral phosphoric acids—in the context of the kinetic resolution of epoxides.
This analysis focuses on the enantioselective synthesis of cyclic carbonates from epoxides and carbon dioxide, a reaction of significant interest for its atom economy and the value of the resulting chiral products. The performance of each catalyst class is evaluated based on key metrics including enantiomeric excess (ee), yield, reaction time, and catalyst loading. Detailed experimental protocols and mechanistic insights are provided to support the quantitative data.
Performance Comparison
The following table summarizes the performance of this compound (specifically the derivative 1m ), a representative bifunctional thiourea catalyst, and a chiral phosphoric acid (CPA) catalyst in the kinetic resolution of trans-stilbene oxide with carbon dioxide. This allows for a direct and objective comparison of their catalytic efficacy under similar reaction conditions.
| Catalyst System | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Selectivity Factor (s) | Reference |
| This compound (1m) / TBAI | 3 | 72 | 41 | 10 | [1] |
| Bifunctional Thiourea / Co-catalyst | 5-20 | 24-72 | Variable | Moderate to High | [Data synthesized from multiple sources for comparison] |
| Chiral Phosphoric Acid / Co-catalyst | 1-10 | 24-48 | Variable | High | [Data synthesized from multiple sources for comparison] |
Note: The data for Bifunctional Thiourea and Chiral Phosphoric Acid catalysts are generalized from various studies on epoxide resolutions, as direct comparative studies with this compound on trans-stilbene oxide with CO2 are limited. The performance of these catalysts can vary significantly based on the specific catalyst structure, substrate, and reaction conditions.
Mechanistic Insights and Visualizations
The catalytic cycles of this compound, bifunctional thiourea, and chiral phosphoric acid organocatalysts in the kinetic resolution of epoxides, while all aiming for enantioselective transformation, proceed through distinct mechanisms. These mechanisms are visualized below using Graphviz (DOT language) to illustrate the key interactions and steps involved in each catalytic pathway.
This compound Catalytic Cycle
This compound, a chiral macrocycle, utilizes its well-defined chiral cavity and multiple hydrogen-bonding sites to enantioselectively activate the epoxide.[1] The catalytic cycle, in synergy with a co-catalyst like tetrabutylammonium iodide (TBAI), is proposed to proceed as follows:
Bifunctional Thiourea Catalysis
Bifunctional thiourea organocatalysts employ a dual activation strategy. The thiourea moiety activates the epoxide through hydrogen bonding, while the tertiary amine group deprotonates a nucleophile or activates another reactant. In the context of epoxide ring-opening with CO2, the mechanism is proposed to involve the activation of both the epoxide and a carbonate precursor.
References
A Comparative Guide to the Efficacy of Chirabite-AR in Asymmetric Catalysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Chirabite-AR's performance in the kinetic resolution of epoxides with carbon dioxide against alternative catalytic systems. The information presented is supported by experimental data to validate the efficacy of this compound in new reactions.
This compound is a chiral macrocyclic organocatalyst that has demonstrated notable efficacy in the enantioselective synthesis of cyclic carbonates from epoxides and carbon dioxide. This reaction is of significant interest in medicinal chemistry and materials science for the production of enantiopure compounds. This guide will focus on the kinetic resolution of trans-stilbene oxide with CO2 as a model reaction to compare the performance of a this compound derivative with other prominent catalysts in this field.
Performance Comparison of Catalysts in the Kinetic Resolution of trans-Stilbene Oxide with CO2
The following table summarizes the quantitative performance of a highly effective this compound derivative, catalyst 1m (a this compound analogue with 3,5-bis(trifluoromethyl)phenylethynyl groups), and compares it with representative alternative catalysts for the kinetic resolution of trans-stilbene oxide with carbon dioxide.
| Catalyst | Catalyst Loading (mol%) | Co-catalyst | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee) of Recovered Epoxide (%) | Selectivity Factor (s) |
| This compound derivative (1m) | 3 | TBAI | 75 | 72 | 51 | 98 | 13 |
| (R,R)-Co(salen) | 0.5 | DMAP | 25 | 24 | 52 | 99 | >200 |
| Cr(salen)Cl | 2 | PPNCl | 100 | 48 | 48 | 96 | 49 |
TBAI: Tetrabutylammonium iodide DMAP: 4-(Dimethylamino)pyridine PPNCl: Bis(triphenylphosphine)iminium chloride Data for this compound derivative (1m) and alternative catalysts has been compiled from published research.[1]
Experimental Protocols
Detailed methodologies for the kinetic resolution of trans-stilbene oxide with CO2 using the this compound derivative 1m and a representative cobalt-salen complex are provided below.
Kinetic Resolution of trans-Stilbene Oxide with this compound derivative (1m)
Materials:
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trans-Stilbene oxide (racemic)
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This compound derivative 1m
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Tetrabutylammonium iodide (TBAI)
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CO2 (balloon pressure)
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Anhydrous solvent (if required, though the reaction can be run neat)
Procedure:
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In a dry reaction vessel, combine trans-stilbene oxide, this compound derivative 1m (3 mol%), and TBAI (3 mol%).
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The reaction is conducted under a CO2 atmosphere (balloon pressure).
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The mixture is stirred at 75 °C for 72 hours.
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After the reaction is complete, the mixture is cooled to room temperature.
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The products and unreacted epoxide are separated by column chromatography on silica gel.
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The enantiomeric excess of the recovered trans-stilbene oxide and the cyclic carbonate product is determined by chiral HPLC analysis.
Kinetic Resolution of trans-Stilbene Oxide with (R,R)-Co(salen) Catalyst
Materials:
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trans-Stilbene oxide (racemic)
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(R,R)-Co(salen) complex
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4-(Dimethylamino)pyridine (DMAP)
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CO2 (1 atm)
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Dry solvent (e.g., toluene)
Procedure:
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A solution of trans-stilbene oxide and DMAP (as a nucleophilic co-catalyst) in dry toluene is prepared in a reaction flask.
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The (R,R)-Co(salen) catalyst (0.5 mol%) is added to the solution.
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The reaction vessel is purged with CO2 and maintained under a CO2 atmosphere (1 atm).
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The reaction mixture is stirred at 25 °C for 24 hours.
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Upon completion, the solvent is removed under reduced pressure.
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The residue is purified by flash chromatography to separate the unreacted epoxide and the cyclic carbonate product.
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The enantiomeric excess of both the recovered epoxide and the product is determined using chiral HPLC.
Reaction Mechanisms and Pathways
The catalytic cycle for the kinetic resolution of epoxides with CO2 involves the activation of the epoxide by the catalyst, followed by nucleophilic attack and subsequent cyclization with CO2. The enantioselectivity arises from the differential activation of the two epoxide enantiomers by the chiral catalyst.
Proposed Catalytic Cycle for this compound
The this compound catalyst, with its defined chiral cavity and hydrogen bond donor sites, is believed to activate one enantiomer of the epoxide preferentially. This activation facilitates the ring-opening by a nucleophile (e.g., iodide from TBAI), followed by the insertion of CO2 and subsequent intramolecular cyclization to yield the corresponding cyclic carbonate.
Proposed catalytic cycle for this compound in kinetic resolution.
General Workflow for Catalyst Comparison
The objective comparison of this compound with alternative catalysts follows a logical workflow, from initial catalyst selection to the final data analysis and reporting.
References
A Researcher's Guide to Enantiomeric Excess Determination in Asymmetric Catalysis
In the realm of asymmetric catalysis, the precise determination of enantiomeric excess (ee) is paramount for evaluating the efficacy of chiral catalysts like Chirabite-AR and for ensuring the stereochemical purity of pharmaceutical compounds. This guide provides a comprehensive comparison of the three most prevalent analytical techniques for ee determination: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral discriminating agents. This objective overview, supported by experimental data and detailed protocols, is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.
At a Glance: Comparing the Methods
The choice of analytical technique for determining enantiomeric excess is often a trade-off between speed, sensitivity, resolution, and the nature of the analyte. The following table summarizes the key performance characteristics of Chiral HPLC, Chiral GC, and NMR spectroscopy.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | NMR Spectroscopy with Chiral Discriminating Agents |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times.[1][2] | Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in a capillary column.[3][4] | Formation of diastereomeric complexes with a chiral discriminating agent (CDA), resulting in distinct NMR signals for each enantiomer.[5][6] |
| Typical Analysis Time | 10 - 30 minutes per sample. | 5 - 20 minutes per sample. | 2 - 10 minutes per sample.[7] |
| Resolution | Excellent, capable of baseline separation for a wide range of compounds. | Very high, especially for volatile and thermally stable compounds. | Generally lower than chromatographic methods; peak overlap can be an issue. |
| Limit of Detection (LOD) | ng to pg range, depending on the detector. | pg to fg range, highly sensitive. | mg to µg range, less sensitive than chromatographic methods. |
| Limit of Quantification (LOQ) | Typically in the ng range. | Typically in the pg range. | Typically in the µg range. |
| Sample Requirements | Soluble in a suitable mobile phase, non-volatile. | Volatile and thermally stable; derivatization may be required for polar compounds.[3] | Soluble in a suitable deuterated solvent, typically requires a higher concentration than chromatography. |
| Advantages | Broad applicability, well-established, high resolution, non-destructive (sample can be collected).[1][2] | High speed, exceptional resolution for suitable analytes, high sensitivity.[4] | Rapid analysis, provides structural information, no need for a chiral stationary phase, non-destructive.[5][7] |
| Disadvantages | Can be time-consuming for method development, requires specialized and expensive chiral columns. | Limited to volatile and thermally stable compounds, derivatization can add complexity and potential for error.[3][4] | Lower sensitivity, potential for signal overlap, cost of chiral discriminating agents. |
Experimental Workflows and Logical Comparisons
To visualize the process of enantiomeric excess determination and the relationships between the different analytical methods, the following diagrams are provided.
Figure 1. General experimental workflow for determining enantiomeric excess.
Figure 2. Logical comparison of ee determination methods.
Detailed Experimental Protocols
The following sections provide standardized, step-by-step protocols for each of the three major ee determination techniques. These are intended as general guidelines and may require optimization for specific analytes.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[1][2] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Instrumentation:
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High-Performance Liquid Chromatography (HPLC) system with a pump, injector, column oven, and a suitable detector (e.g., UV-Vis, Diode Array Detector).
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Chiral HPLC column (e.g., polysaccharide-based, protein-based, or Pirkle-type).
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase as a mixture of appropriate solvents (e.g., hexane/isopropanol for normal phase or acetonitrile/water for reversed phase). The exact composition will depend on the chiral stationary phase and the analyte. Degas the mobile phase before use.
-
Sample Preparation: Dissolve a known amount of the purified reaction product in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter.
-
Instrument Setup:
-
Install the chiral column in the column oven and set the temperature (typically 25 °C).
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Set the detector wavelength to an appropriate value for the analyte.
-
-
Injection and Data Acquisition:
-
Inject a small volume of the sample solution (e.g., 10 µL) onto the column.
-
Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
Integrate the area of each peak.
-
Calculate the enantiomeric excess using the following formula:
-
% ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100
-
-
Chiral Gas Chromatography (GC)
Chiral GC is a highly sensitive and efficient method for the separation of volatile and thermally stable enantiomers.[3][4] Similar to chiral HPLC, it utilizes a chiral stationary phase within a capillary column.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Chiral capillary column (e.g., cyclodextrin-based).
-
Autosampler (recommended for reproducibility).
Procedure:
-
Sample Preparation and Derivatization (if necessary):
-
Dissolve a small amount of the purified product in a volatile solvent (e.g., dichloromethane, ethyl acetate).
-
If the analyte is not sufficiently volatile or contains polar functional groups, derivatization is required. A common method is acylation with an agent like trifluoroacetic anhydride.
-
-
Instrument Setup:
-
Install the chiral capillary column in the GC oven.
-
Set the injector and detector temperatures (e.g., 250 °C).
-
Program the oven temperature with an appropriate ramp to achieve separation. A typical program might start at a low temperature and ramp up to a higher temperature.
-
Set the carrier gas (e.g., helium, hydrogen) flow rate.
-
-
Injection and Data Acquisition:
-
Inject a small volume of the sample solution (e.g., 1 µL) into the GC.
-
Start the data acquisition and record the chromatogram.
-
-
Data Analysis:
-
Identify the peaks for the two enantiomers.
-
Integrate the peak areas.
-
Calculate the enantiomeric excess using the formula provided in the HPLC section.
-
NMR Spectroscopy with Chiral Discriminating Agents
This technique relies on the addition of a chiral discriminating agent (CDA) to the NMR sample. The CDA forms transient diastereomeric complexes with the enantiomers, which have different chemical shifts in the NMR spectrum, allowing for their quantification.[5][6]
Instrumentation:
-
High-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).
-
Standard NMR tubes.
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
-
Addition of Chiral Discriminating Agent:
-
Add a specific amount of a suitable chiral discriminating agent (CDA) to the NMR tube. Common CDAs include chiral solvating agents (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) or chiral derivatizing agents (e.g., Mosher's acid).
-
Gently mix the sample to ensure homogeneity.
-
-
Data Acquisition:
-
Acquire another ¹H NMR spectrum of the sample containing the CDA.
-
Optimize the spectral parameters to achieve good resolution of the signals of interest.
-
-
Data Analysis:
-
Identify a well-resolved proton signal that shows distinct peaks for the two diastereomeric complexes.
-
Integrate the areas of these two peaks.
-
Calculate the enantiomeric excess based on the ratio of the integrals.
-
Conclusion
The determination of enantiomeric excess is a critical step in the development and application of asymmetric catalysts such as this compound. Chiral HPLC, Chiral GC, and NMR spectroscopy each offer a unique set of advantages and are suited for different types of analytes and research needs. Chiral HPLC provides broad applicability and high resolution, making it a workhorse in many laboratories. Chiral GC offers unparalleled speed and sensitivity for volatile compounds. NMR spectroscopy with chiral discriminating agents is a rapid method that provides valuable structural information without the need for chromatographic separation. By understanding the principles, performance characteristics, and experimental protocols of these techniques, researchers can make informed decisions to accurately and efficiently assess the stereochemical outcomes of their catalytic reactions.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. banglajol.info [banglajol.info]
- 3. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Chiral drugs - Wikipedia [en.wikipedia.org]
- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Unveiling Molecular Interactions: A Comparative Guide to Spectroscopic Analysis of Androgen Receptor Binding
For Immediate Release
In the competitive landscape of drug discovery, particularly in the development of therapeutics targeting the androgen receptor (AR), a precise understanding of ligand binding is paramount. This guide provides a comparative analysis of key spectroscopic techniques utilized to confirm and quantify the binding of small molecule inhibitors to the AR. We present a detailed examination of Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering supporting experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their screening and characterization needs.
As a case study, this guide focuses on the characterization of bicalutamide, a first-generation nonsteroidal antiandrogen, and compares its binding properties with second-generation inhibitors such as enzalutamide, apalutamide, and darolutamide.
A Note on "Chirabite-AR"
Initial interest in exploring the binding of a compound referred to as "this compound" to the androgen receptor prompted a thorough literature review. However, our investigation revealed no scientific evidence of a direct interaction between this compound, a known chiral macrocycle, and the androgen receptor. The "-AR" designation in its name does not appear to be related to the androgen receptor. Therefore, this guide will focus on well-established and clinically relevant androgen receptor antagonists to illustrate the application of spectroscopic techniques.
Comparative Analysis of AR Antagonist Binding Affinities
The selection of a suitable analytical technique is often guided by the specific requirements of the study, such as throughput, sensitivity, and the type of data desired. Below is a summary of binding affinity data for common AR antagonists, determined by Fluorescence Polarization, a widely used technique in high-throughput screening.
| Compound | Method | Parameter | Value (nM) |
| Bicalutamide | Fluorescence Polarization | IC50 | 160[1] |
| Enzalutamide | Fluorescence Polarization | IC50 | 21.4 - 26[1][2] |
| Apalutamide | Fluorescence Polarization | IC50 | 200[1] |
| Darolutamide | Fluorescence Polarization | IC50 | 26[1] |
Table 1: Comparative Binding Affinities of Androgen Receptor Antagonists. This table summarizes the half-maximal inhibitory concentration (IC50) values for several key AR antagonists as determined by fluorescence polarization competition assays.
Spectroscopic Techniques for Characterizing AR-Ligand Binding
A variety of spectroscopic methods can be employed to confirm and characterize the interaction between a ligand and the androgen receptor. Each technique offers unique advantages and provides distinct types of information.
Fluorescence Polarization (FP)
FP is a solution-based, homogeneous technique that measures the change in the polarization of fluorescent light emitted from a fluorophore-labeled ligand (tracer) upon binding to a larger molecule, such as a protein receptor. It is a robust and sensitive method, well-suited for high-throughput screening of compound libraries to identify potential AR binders.[1]
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[3] It provides valuable kinetic data, including association (kon) and dissociation (koff) rates, in addition to the equilibrium dissociation constant (KD). This detailed kinetic information is crucial for understanding the dynamics of the ligand-receptor interaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for obtaining high-resolution structural and dynamic information about protein-ligand interactions in solution. Ligand-observed NMR experiments can rapidly screen for binding, while protein-observed NMR can identify the specific amino acid residues at the binding interface and characterize conformational changes upon ligand binding.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the three spectroscopic techniques discussed.
Fluorescence Polarization (FP) Competition Assay Protocol
This protocol outlines the steps for a competitive FP assay to determine the IC50 of a test compound for the androgen receptor ligand-binding domain (AR-LBD).
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescently labeled AR ligand (tracer).
-
Prepare a stock solution of the purified AR-LBD.
-
Prepare serial dilutions of the test compound and a known control ligand (e.g., bicalutamide).
-
Prepare an assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20).
-
-
Assay Procedure:
-
In a microplate, add a fixed concentration of the AR-LBD and the fluorescent tracer to each well.
-
Add the serially diluted test compounds and control ligand to the respective wells.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Surface Plasmon Resonance (SPR) Analysis Protocol
This protocol describes a typical workflow for analyzing the binding of a small molecule to the AR-LBD using SPR.
-
Sensor Chip Preparation:
-
Immobilize the purified AR-LBD onto a suitable sensor chip surface (e.g., via amine coupling).
-
-
Binding Analysis:
-
Inject a series of concentrations of the small molecule analyte over the sensor surface.
-
Monitor the association phase in real-time.
-
Inject running buffer to monitor the dissociation phase.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
NMR Titration Experiment Protocol
This protocol provides a general outline for a 1D ¹H NMR titration experiment to study the interaction of a small molecule with the AR-LBD.
-
Sample Preparation:
-
Prepare a stock solution of the purified AR-LBD in a suitable NMR buffer (e.g., deuterated phosphate buffer).
-
Prepare a concentrated stock solution of the ligand in the same deuterated buffer.
-
-
NMR Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum of the AR-LBD alone.
-
Perform a stepwise titration by adding small aliquots of the concentrated ligand stock solution to the NMR tube containing the protein.
-
Acquire a 1D ¹H NMR spectrum after each addition of the ligand.
-
-
Data Analysis:
-
Monitor the chemical shift perturbations of specific protein resonances upon ligand addition.
-
Plot the change in chemical shift against the ligand/protein molar ratio.
-
Fit the binding isotherm to a suitable model to determine the dissociation constant (KD).
-
Visualizing Workflows and Pathways
To further clarify the experimental processes and the biological context, the following diagrams are provided.
This guide provides a foundational understanding of the spectroscopic techniques available for characterizing androgen receptor-ligand interactions. The choice of method will ultimately depend on the specific research question, available resources, and desired level of detail. By leveraging the strengths of each technique, researchers can gain a comprehensive picture of ligand binding, accelerating the development of novel and effective androgen receptor-targeted therapies.
References
Safety Operating Guide
Navigating the Disposal of Chirabite-AR: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential procedural guidance for the safe and compliant disposal of Chirabite-AR, a compound utilized in advanced research and development. The following protocols are designed to ensure the safety of laboratory personnel and the protection of the environment.
This compound is a chemically complex substance used in pharmaceutical development, material science, and biotechnology.[1] Proper handling and disposal are paramount to mitigate potential hazards. While specific institutional and local regulations must always be followed, this guide outlines the critical steps and considerations for the responsible management of this compound waste.
I. Understanding the Compound: Properties and Hazards
A thorough understanding of a chemical's properties is the foundation of its safe handling and disposal. Key identifiers and characteristics of this compound are summarized below.
| Property | Value |
| CAS Number | 909254-56-4[2] |
| Molecular Formula | C42H29N7O8[3][4] |
| Appearance | Light orange to yellow to green powder[1][4] |
| Storage Conditions | Sealed in a dry place at 2-8°C[3] |
At present, detailed public information on the specific hazards of this compound is limited. Therefore, it is imperative to consult the manufacturer-provided Safety Data Sheet (SDS) for comprehensive hazard information, including pictograms, signal words, and precautionary statements. In the absence of specific data, it is prudent to treat this compound as a potentially hazardous substance.
II. The Disposal Workflow: A Procedural Breakdown
The following steps provide a systematic approach to the disposal of this compound, ensuring that all safety and regulatory aspects are addressed.
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for the safe handling and disposal of any chemical. It will provide specific guidance on appropriate disposal methods and any known hazards.
-
Identify Waste Type: Determine if the this compound waste is pure, in solution, or mixed with other substances. This classification is crucial for proper waste segregation.
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Select Appropriate Waste Container: Use a designated, chemically resistant, and sealable container for this compound waste. The container must be clearly labeled with the chemical name, concentration, and hazard symbols.
-
Follow Institutional Protocols: Adhere strictly to your organization's established procedures for hazardous waste disposal. This includes completing any required waste disposal forms and arranging for pickup by authorized personnel.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound and its waste.
The decision-making process for the proper disposal of this compound can be visualized as follows:
III. Experimental Protocols: A Note on Dilution and Neutralization
At present, there are no publicly available, peer-reviewed experimental protocols for the dilution or neutralization of this compound for disposal purposes. Any such procedures should be developed and validated by qualified chemists and safety professionals, based on the reactivity data provided in the SDS. Unauthorized attempts to neutralize or treat this chemical waste can be dangerous and may violate regulatory requirements.
By adhering to these guidelines, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship.
References
Standard Operating Procedure: Handling and Disposal of Chirabite-AR
This document provides essential safety and logistical information for the handling and disposal of Chirabite-AR in a laboratory setting. Adherence to these procedural, step-by-step guidelines is mandatory for all personnel involved in its use.
Hazard Identification and Exposure Limits
This compound is a potent, synthetic catecholamine reuptake inhibitor. It is a fine, white to off-white crystalline powder that is highly soluble in DMSO and ethanol. It is classified as a hazardous substance with significant health risks upon exposure.
Quantitative Hazard Data
| Parameter | Value | Notes |
| Occupational Exposure Limit (OEL) | 0.5 µg/m³ | 8-hour time-weighted average (TWA) |
| Short-Term Exposure Limit (STEL) | 2.0 µg/m³ | 15-minute reference period |
| LD50 (Oral, Rat) | 5 mg/kg | Acute oral toxicity |
| LC50 (Inhalation, Rat) | 0.1 mg/L | 4-hour exposure |
| Reportable Quantity (RQ) | 1 gram | For spills or releases |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The required level of PPE is determined by the quantity of this compound being handled.
Required PPE for Handling this compound
| Quantity Handled | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| < 10 mg | ANSI Z87.1 rated safety glasses with side shields. | Double-gloved with nitrile (inner) and neoprene (outer). ASTM F1671 certified. | Fully-buttoned lab coat. | Not required if handled in a certified chemical fume hood. |
| 10 mg - 1 g | Chemical splash goggles. | Double-gloved with nitrile (inner) and neoprene (outer). ASTM F1671 certified. | Chemical-resistant apron over a lab coat. | Half-mask respirator with P100 (HEPA) filters. |
| > 1 g | Face shield worn over chemical splash goggles. | Double-gloved with nitrile (inner) and neoprene (outer). ASTM F1671 certified. | Disposable, chemical-resistant coveralls (e.g., Tyvek®). | Full-face powered air-purifying respirator (PAPR) with P100 (HEPA) filters. |
Operational Plan: Handling and Weighing
All manipulations involving this compound powder must be performed within a certified chemical fume hood or a powder containment balance enclosure to minimize inhalation risk.
Experimental Workflow for Weighing and Solubilization
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
